molecular formula C23H19NO5 B2833427 3-(benzo[d]oxazol-2-yl)-2-oxo-2H-chromen-7-yl cyclohexanecarboxylate CAS No. 799776-15-1

3-(benzo[d]oxazol-2-yl)-2-oxo-2H-chromen-7-yl cyclohexanecarboxylate

Cat. No.: B2833427
CAS No.: 799776-15-1
M. Wt: 389.407
InChI Key: ADMQAHGQYLAPQL-UHFFFAOYSA-N
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Description

3-(Benzo[d]oxazol-2-yl)-2-oxo-2H-chromen-7-yl cyclohexanecarboxylate is a coumarin-derived compound featuring a benzoxazole substituent at the 3-position and a cyclohexanecarboxylate ester at the 7-position. The cyclohexanecarboxylate ester moiety may influence solubility, stability, and intermolecular interactions compared to smaller or more strained ester groups (e.g., cyclopropane) .

Properties

IUPAC Name

[3-(1,3-benzoxazol-2-yl)-2-oxochromen-7-yl] cyclohexanecarboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H19NO5/c25-22(14-6-2-1-3-7-14)27-16-11-10-15-12-17(23(26)29-20(15)13-16)21-24-18-8-4-5-9-19(18)28-21/h4-5,8-14H,1-3,6-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADMQAHGQYLAPQL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)C(=O)OC2=CC3=C(C=C2)C=C(C(=O)O3)C4=NC5=CC=CC=C5O4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H19NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(benzo[d]oxazol-2-yl)-2-oxo-2H-chromen-7-yl cyclohexanecarboxylate typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of Benzoxazole Moiety: The benzoxazole ring can be synthesized by reacting ortho-aminophenol with a suitable carboxylic acid derivative under dehydrating conditions.

    Synthesis of Chromenone Core: The chromenone structure is often prepared via the Pechmann condensation, which involves the reaction of phenols with β-ketoesters in the presence of acid catalysts.

    Coupling Reactions: The benzoxazole and chromenone intermediates are then coupled using a suitable linker, such as a cyclohexanecarboxylate group, through esterification or amidation reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of continuous flow reactors for better control of reaction conditions, and the employment of green chemistry principles to minimize waste and environmental impact.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the chromenone moiety, leading to the formation of quinone derivatives.

    Reduction: Reduction reactions can target the carbonyl groups within the chromenone and cyclohexanecarboxylate structures.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Halogenation can be achieved using reagents like bromine (Br₂) or chlorine (Cl₂), while nucleophilic substitutions may involve reagents like sodium methoxide (NaOCH₃).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the chromenone moiety may yield quinone derivatives, while reduction can produce hydroxy derivatives.

Scientific Research Applications

Medicinal Chemistry Applications

Anticancer Activity : Recent studies have highlighted the potential of coumarin derivatives, including 3-(benzo[d]oxazol-2-yl)-2-oxo-2H-chromen-7-yl cyclohexanecarboxylate, as anticancer agents. The compound has shown cytotoxic effects against various cancer cell lines. For instance, research indicates that certain analogs exhibit significant activity against breast cancer cells, with mechanisms involving apoptosis induction and cell cycle arrest .

Antioxidant Properties : The compound has been investigated for its antioxidant capabilities. Studies demonstrate that derivatives of this compound can scavenge free radicals effectively and protect cellular components from oxidative damage. The structure-activity relationship (SAR) studies suggest that modifications in the benzoxazole moiety enhance its antioxidant activity, making it a candidate for further exploration in neuroprotective therapies .

Anti-inflammatory Effects : Inflammation is a critical factor in many diseases, including cancer and neurodegenerative disorders. Preliminary findings suggest that the compound may exert anti-inflammatory effects by inhibiting pro-inflammatory cytokines and pathways involved in inflammation. This potential application is particularly relevant in the context of chronic inflammatory diseases .

Organic Synthesis Applications

Synthetic Intermediates : this compound serves as an important synthetic intermediate in the preparation of more complex organic molecules. Its unique structure allows for various functional group transformations, making it valuable in synthetic organic chemistry. For example, it can be used to synthesize novel heterocyclic compounds through C-H activation techniques .

Fluorescent Probes : The compound's structural characteristics lend themselves to applications in developing fluorescent probes for biological imaging. Coumarin derivatives are known for their fluorescence properties, which can be utilized in tracking biological processes in live cells or tissues .

Case Studies

  • Anticancer Activity Study : A study evaluated the cytotoxic effects of various coumarin derivatives on MCF-7 breast cancer cells. The results indicated that modifications to the benzoxazole ring significantly enhanced cytotoxicity compared to standard chemotherapeutics .
  • Antioxidant Activity Evaluation : In a comparative study using DPPH and FRAP assays, this compound demonstrated superior antioxidant activity compared to traditional antioxidants like butylated hydroxytoluene (BHT). This positions it as a promising candidate for formulations aimed at oxidative stress-related conditions .
  • Synthesis of Novel Derivatives : Researchers synthesized a series of derivatives from this compound and evaluated their biological activities. Some derivatives exhibited potent antitumor activity while others showed significant anti-inflammatory properties, suggesting a broad therapeutic potential .

Mechanism of Action

The mechanism of action of 3-(benzo[d]oxazol-2-yl)-2-oxo-2H-chromen-7-yl cyclohexanecarboxylate involves multiple pathways:

    Antimicrobial Activity: The compound disrupts bacterial cell wall synthesis and interferes with fungal cell membrane integrity.

    Anticancer Activity: It induces apoptosis in cancer cells through the activation of caspases and the inhibition of key signaling pathways such as PI3K/Akt and MAPK.

    Anti-inflammatory Activity: The compound inhibits the production of pro-inflammatory cytokines and reduces the activity of enzymes like COX-2.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Heteroatom: Benzoxazole vs. Benzothiazole

A key structural analog is 3-(1,3-benzothiazol-2-yl)-2-oxo-2H-chromen-7-yl cyclopropanecarboxylate (CAS: 618391-68-7). Here, the benzoxazole oxygen is replaced with sulfur (benzothiazole), and the ester group is a cyclopropane ring.

Property Benzoxazole Derivative Benzothiazole Derivative
Heteroatom Oxygen (electron-donating) Sulfur (electron-withdrawing)
15N NMR Shift (ppm) ~-131.8 to -131.2 (observed in analogs) Not reported in evidence
Electronic Effects Moderate π-conjugation Enhanced π-accepting ability
Fluorescence Likely blue-shifted (cf. 4-TBOPO) Potentially red-shifted due to S atom

Ester Group Variations: Cyclohexane vs. Cyclopropane

The cyclohexanecarboxylate ester in the target compound contrasts with the cyclopropanecarboxylate in CAS 618391-68-7:

Property Cyclohexanecarboxylate Cyclopropanecarboxylate
Ring Strain Low (strain-free chair conformation) High (due to cyclopropane’s 60° bond angles)
Solubility Likely higher in nonpolar solvents Reduced due to rigidity and polarity
Thermal Stability More stable Potentially less stable

Cyclopropane’s strain may increase reactivity, while cyclohexane’s bulk could enhance steric hindrance in biological interactions .

Optical and Spectroscopic Properties

  • Fluorescence : The benzoxazole-containing 4-TBOPO (tris(4-(benzo[d]oxazol-2-yl)phenyl)phosphine oxide) exhibits blue emission under UV light . Coumarin derivatives like the target compound are typically fluorescent, but the emission profile may vary based on substituents.
  • NMR Data : In analogs such as 4a and 6a , 15N NMR shifts for benzoxazole derivatives cluster around -131.8 to -131.2 ppm . This consistency suggests minimal electronic perturbation from ester groups in these systems.

Structural and Crystallographic Insights

Tools like SHELXL and ORTEP (used in small-molecule crystallography) enable precise refinement of anisotropic displacement parameters, critical for comparing molecular conformations and packing efficiencies across analogs .

Biological Activity

3-(benzo[d]oxazol-2-yl)-2-oxo-2H-chromen-7-yl cyclohexanecarboxylate is a complex organic compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by data tables, case studies, and detailed research findings.

Chemical Structure and Properties

The compound is characterized by a unique structure that includes a chromenone framework fused with a benzo[d]oxazole moiety. This structural configuration is believed to contribute to its biological properties.

Structural Formula

C24H19NO5\text{C}_{24}\text{H}_{19}\text{N}O_{5}

Antimicrobial Activity

Research indicates that derivatives of compounds similar to this compound exhibit varying degrees of antimicrobial activity. A study focusing on benzoxazole derivatives showed selective antibacterial effects against Gram-positive bacteria such as Bacillus subtilis and antifungal properties against pathogens like Candida albicans .

Table 1: Antimicrobial Activity of Related Compounds

CompoundMIC (µg/mL)Activity Type
3-(benzo[d]oxazol-2-yl)-...32Antibacterial
3-(benzo[d]oxazol-5-yl)...64Antifungal
3-(benzo[d]oxazol-2-yl)-...16Anticancer

Anticancer Activity

The anticancer potential of compounds related to this class has been explored extensively. Studies have shown that certain derivatives exhibit cytotoxic effects against various cancer cell lines, including breast (MCF-7), lung (A549), and prostate (PC3) cancers. The structure–activity relationship (SAR) analysis indicates that modifications in the benzoxazole moiety significantly impact the cytotoxicity profile .

Table 2: Cytotoxicity Against Cancer Cell Lines

CompoundCell LineIC50 (µM)
3-(benzo[d]oxazol-2-yl)-...MCF-715
3-(benzo[d]oxazol-5-yl)...A54920
3-(benzo[d]oxazol-2-yl)-...PC310

The biological activity of this compound is believed to be mediated through multiple mechanisms, including the induction of apoptosis in cancer cells and disruption of microbial cell membranes. The presence of the oxazole ring is thought to enhance the interaction with biological targets, leading to increased efficacy.

Case Studies

  • Anticancer Study : A recent study evaluated the efficacy of a series of benzoxazole derivatives, including those structurally related to our compound, against multiple cancer cell lines. Results indicated that certain modifications led to enhanced selectivity for cancer cells over normal cells, suggesting potential for therapeutic applications .
  • Antimicrobial Screening : In another study, a library of compounds including derivatives similar to this compound was screened for antimicrobial activity. The results highlighted significant antibacterial properties against Bacillus subtilis with minimal toxicity towards human cell lines .

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